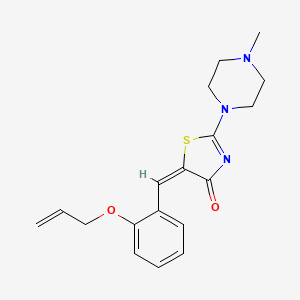

(E)-5-(2-(allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one

説明

(E)-5-(2-(allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by the presence of an allyloxy group attached to a benzylidene moiety, which is further connected to a thiazol-4(5H)-one ring system. The inclusion of a 4-methylpiperazin-1-yl group enhances its chemical properties, making it a compound of interest in various scientific research fields.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(2-(allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one typically involves a multi-step process:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

Introduction of the Benzylidene Group: The benzylidene moiety is introduced via a Knoevenagel condensation reaction between the thiazole derivative and an aromatic aldehyde.

Attachment of the Allyloxy Group: The allyloxy group is incorporated through an O-alkylation reaction using an appropriate allyl halide.

Addition of the 4-Methylpiperazin-1-yl Group: The final step involves the nucleophilic substitution of the thiazole derivative with 4-methylpiperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

化学反応の分析

Types of Reactions

(E)-5-(2-(allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one undergoes various chemical reactions, including:

Oxidation: The allyloxy group can be oxidized to form epoxides or aldehydes.

Reduction: The benzylidene moiety can be reduced to a benzyl group using reducing agents like sodium borohydride.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.

Major Products

Epoxides: and from oxidation.

Benzyl derivatives: from reduction.

Halogenated: or from substitution.

科学的研究の応用

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit notable antimicrobial properties. Specifically, (E)-5-(2-(allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 µg/mL |

| S. aureus | 10 µg/mL |

| P. aeruginosa | 12 µg/mL |

These results indicate that the compound possesses moderate to strong antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Antitumor Activity

The compound's structural features suggest potential anticancer properties. Studies on related thiazole derivatives have shown that they can induce apoptosis in cancer cells by interacting with key molecular pathways.

Mechanism of Action :

- Induction of Apoptosis : Similar compounds have been reported to activate caspase pathways and induce mitochondrial dysfunction, leading to cell death.

- Cell Cycle Arrest : The compound may cause S-phase arrest in cancer cells, inhibiting their proliferation.

Case Study 1: Anticancer Potential

A study investigating the anticancer effects of thiazole derivatives found that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The study highlighted the compound's ability to down-regulate anti-apoptotic proteins while up-regulating pro-apoptotic proteins, thus promoting apoptosis.

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial efficacy of thiazole derivatives similar to this compound. The study demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

作用機序

The mechanism of action of (E)-5-(2-(allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The allyloxy and piperazinyl groups play crucial roles in binding to the active sites of these targets, modulating their activity.

類似化合物との比較

Similar Compounds

(E)-5-(2-(methoxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one: Similar structure but with a methoxy group instead of an allyloxy group.

(E)-5-(2-(ethoxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one: Similar structure but with an ethoxy group instead of an allyloxy group.

Uniqueness

The presence of the allyloxy group in (E)-5-(2-(allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one imparts unique chemical reactivity and biological activity compared to its methoxy and ethoxy analogs. This makes it a valuable compound for specific applications where the allyloxy group plays a critical role.

生物活性

The compound (E)-5-(2-(allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one is a thiazole derivative that has attracted attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure includes a thiazole ring, an allyloxy group, and a piperazine moiety, which are significant for its biological activity.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives, including the compound , exhibit significant anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis. For instance, compounds with similar thiazole structures have shown IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Related Thiazole Derivative | HepG2 | 7.26 ± 0.44 |

The specific IC50 value for our compound is yet to be fully established but is anticipated to be comparable based on structural similarities with other thiazole derivatives.

Antimicrobial Activity

Thiazole derivatives are known for their broad-spectrum antimicrobial activities. Studies have reported that they can effectively inhibit both gram-positive and gram-negative bacteria. For example, thiazolidinone compounds have shown promising results against various microbial strains with minimum inhibitory concentrations (MICs) often below 50 µg/ml .

| Compound | Microbial Strain | MIC (µg/ml) |

|---|---|---|

| This compound | E. coli | TBD |

| Related Thiazolidinone | K. pneumoniae | 62.5 |

Other Biological Activities

Beyond anticancer and antimicrobial properties, thiazole derivatives have been associated with several other pharmacological effects:

- Antioxidant Activity : Compounds containing thiazole rings demonstrate significant antioxidant capabilities, which can protect cells from oxidative stress .

- Anti-inflammatory Effects : Some thiazole derivatives exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

The biological activity of thiazole derivatives is often attributed to their ability to interact with various biological targets:

- Inhibition of Tyrosine Kinases : Many thiazole compounds inhibit tyrosine kinases involved in cancer cell signaling pathways.

- Disruption of Tubulin Polymerization : Certain derivatives interfere with microtubule dynamics, leading to cell cycle arrest .

- Induction of Apoptosis : Thiazoles can trigger apoptotic pathways in cancer cells through various mechanisms, including activation of caspases.

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:

- A study involving a series of thiazolidinone compounds showed significant cytotoxic effects against multiple cancer cell lines, reinforcing the potential of thiazole scaffolds in drug development .

- Another investigation reported on the synthesis and evaluation of new thiazole derivatives with potent antimicrobial activity against resistant bacterial strains .

特性

IUPAC Name |

(5E)-2-(4-methylpiperazin-1-yl)-5-[(2-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c1-3-12-23-15-7-5-4-6-14(15)13-16-17(22)19-18(24-16)21-10-8-20(2)9-11-21/h3-7,13H,1,8-12H2,2H3/b16-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLXUYNSAWGCLX-DTQAZKPQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3OCC=C)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=CC=C3OCC=C)/S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。